

Ertiprotafib PTP1B inhibitor selectivity

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Compound Focus: Ertiprotafib

CAS No.: 251303-04-5

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Ertiprotafib Profile and Selectivity

The table below summarizes the core characteristics of **Ertiprotafib** as a PTP1B inhibitor.

Property	Description/Value
Drug Class	Monocarboxylic acid pTyr mimetic; dual PTP1B inhibitor & PPAR α / γ agonist [1] [2].
Reported IC ₅₀ for PTP1B	Information not available in search results.
Selectivity vs. TCPTP	Low selectivity; insufficient selectivity for PTP1B over TCPTP (74% sequence identity in catalytic domain) was a major challenge [3].
Mechanism of Action (Finding)	Binds non-specifically to catalytic domain, inducing protein aggregation [1].
Clinical Trial Outcome	Discontinued in Phase II due to poor efficacy and dose-limiting adverse effects [1] [3].

Comparative Analysis with Other PTP1B Inhibitors

The table below compares **Ertiprotafib** with other documented PTP1B inhibitors to illustrate the selectivity challenge.

Inhibitor / Compound	Reported IC ₅₀ / Potency	Key Selectivity Findings	Inhibition Type
Ertiprotafib	Not fully quantified in search results	Lacked sufficient selectivity over TCPTP; inhibits PPARα/γ [1] [3].	Non-specific, induces aggregation [1].
Trodusquemine (MSI-1436)	Reached clinical trials [3]	Allosteric inhibitor; binds to disordered C-terminus of PTP1B, promoting selectivity [1].	Allosteric [1].
JTT-551	Reached clinical trials [3]	Discontinued after Phase II trials [3].	Information not specified in search results.
Vanadium Complex 5	IC ₅₀ = 167.2 ± 8.0 nM [4]	Potency higher than sodium orthovanadate (IC ₅₀ = 204.1 nM) [4].	Competitive (predicted via docking) [4].
Gold(I) Complex 34 (for LYP)	IC ₅₀ = 1.5 ± 0.3 μM (for LYP) [5]	10-fold selective for LYP over PTP-PEST, HePTP, and CD45 [5].	Active-site directed (reversible) [5].

Experimental Protocols for Key Findings

Understanding the experimental methods is crucial for interpreting the data on **Ertiprotafib**.

- **Differential Scanning Fluorimetry (DSF)** [1]: This assay measures protein thermal stability. Unlike typical drugs that stabilize their target (increasing melting temperature, T_m), **Ertiprotafib reduced the T_m of PTP1B**, indicating protein destabilization and hinting at its non-standard mechanism [1].
- **Biomolecular NMR Spectroscopy** [1]: This technique characterized the molecular interaction details. Titrating **Ertiprotafib** into ¹⁵N-labeled PTP1B while monitoring 2D [¹H,¹⁵N] TROSY spectra showed **broadening and disappearance of NMR signals**. This indicated a loss of protein solubility and confirmed concentration-dependent aggregation [1].
- **Dynamic Light Scattering (DLS)** [1]: DLS measures particle size distribution in solution. Measurements of PTP1B with increasing **Ertiprotafib** ratios directly quantified the formation of large-

scale aggregates, providing orthogonal confirmation of the NMR findings [1].

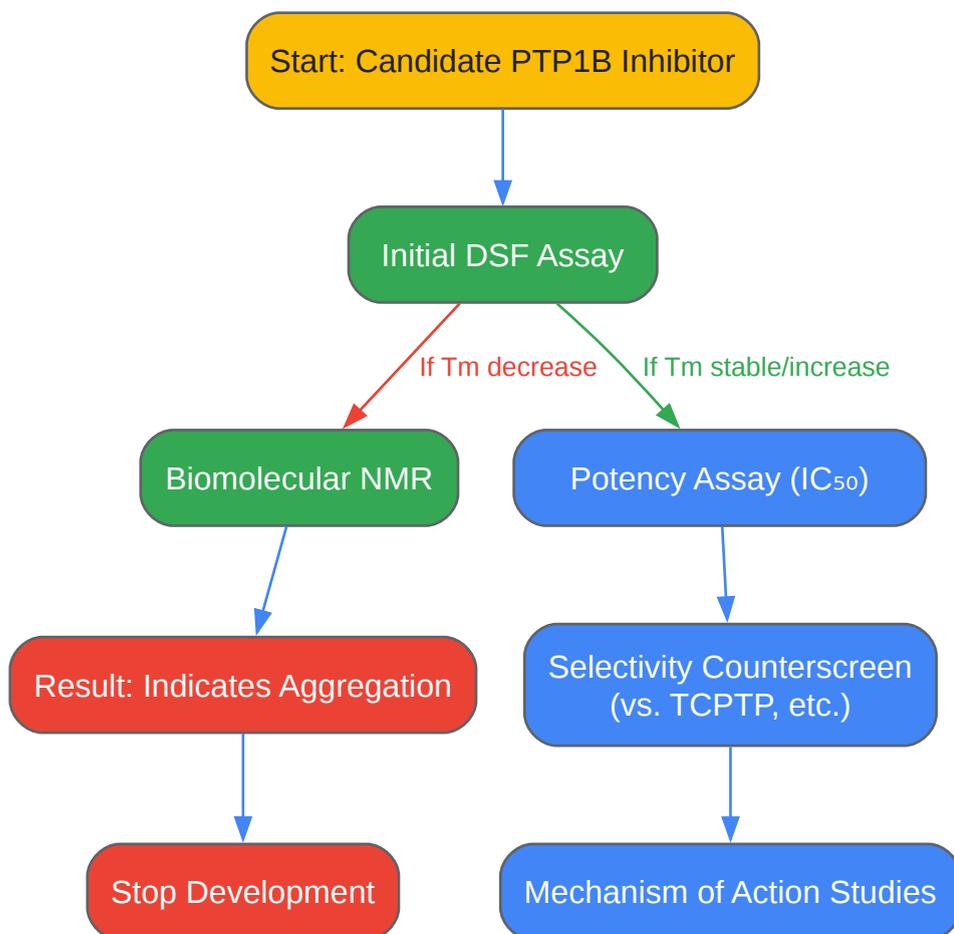
A Guide to Evaluating PTP1B Inhibitor Selectivity

Due to high active-site conservation among PTPs, achieving selectivity is a central challenge. The following experimental approaches are critical:

- **Counterscreening Against Key Phosphatases:** Any potential PTP1B inhibitor must be tested against **TCPTP** and other relevant PTPs (e.g., PTP-PEST, CD45) under identical conditions to determine selectivity folds [5] [3].
- **Employ Multiple Substrates:** Using only small-molecule substrates (e.g., DiFMUP) can be misleading. Incorporating **peptide-based substrates** that mimic natural protein interactions can reveal substrate-dependent inhibition differences and better predict cellular activity [5].
- **Investigate the Mechanism Early:** As with **Ertiprotafib**, techniques like **DSF and NMR** should be used early to identify non-standard mechanisms like aggregation, which often lead to off-target effects and clinical failure [1].

Essential Workflow for PTP1B Inhibitor Assessment

The diagram below outlines the key experimental steps for characterizing a PTP1B inhibitor.



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Ertiprotafib's failure highlights the critical importance of early and rigorous selectivity and mechanistic profiling in drug development.

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